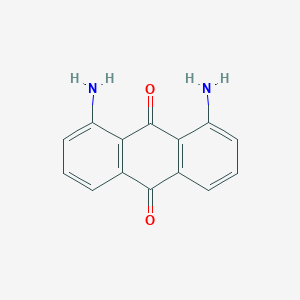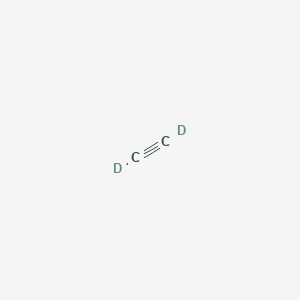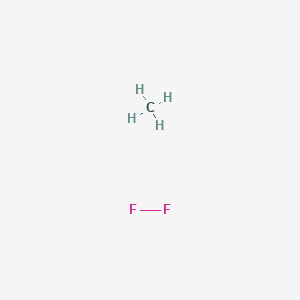
Oxyde de tungstène(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten tetrachloride oxide, with the chemical formula Cl₄OW, is a compound of tungsten in which the metal is in the +6 oxidation state. It is known for its unique properties and applications in various fields, including chemistry and materials science. The compound is characterized by its molecular weight of 341.65 g/mol and is often used as a precursor in the synthesis of other tungsten-based materials .
Applications De Recherche Scientifique
Tungsten tetrachloride oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and materials.
Materials Science: It is utilized in the preparation of tungsten-based catalysts and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment due to its unique properties.
Industry: It is used in the production of high-performance materials and coatings, particularly in applications requiring high thermal stability and resistance to corrosion
Mécanisme D'action
Tungsten tetrachloride oxide, also known as oxygen(2-);tungsten;tetrachloride, is a compound with the formula Cl4OW. It has a molecular weight of 341.65 . The mechanism of action of this compound involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Tungsten oxides, including substoichiometric tungsten oxides, have been reported to have wide-ranging applications and unique properties .
Mode of Action
Tungsten tetrachloride oxide interacts with its targets through its unique chemical structure. It is a Lewis acidic compound , which means it can accept electron pairs. This property allows it to interact with other compounds and participate in various chemical reactions.
Biochemical Pathways
Tungsten oxides are known to be involved in various applications, including electrochemistry and photocatalysis . These processes involve complex biochemical pathways, but the exact mechanisms remain to be fully elucidated.
Result of Action
The molecular and cellular effects of tungsten tetrachloride oxide’s action depend on its specific application. For instance, in photocatalysis, it can facilitate the conversion of light energy into chemical energy . In electrochemistry, it can participate in electron transfer reactions .
Action Environment
The action, efficacy, and stability of tungsten tetrachloride oxide can be influenced by various environmental factors. For example, its photocatalytic activity can be affected by light intensity . Its chemical reactivity can also be influenced by the presence of other compounds in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten tetrachloride oxide can be synthesized through various methods. One common method involves the reaction of tungsten trioxide (WO₃) with thionyl chloride (SOCl₂): [ \text{WO}_3 + 2 \text{SOCl}_2 \rightarrow \text{WOCl}_4 + 2 \text{SO}_2 ] Another method involves the reaction of tungsten hexachloride (WCl₆) with hexamethyldisiloxane ((Me₃Si)₂O): [ \text{WCl}_6 + (\text{Me}_3\text{Si})_2\text{O} \rightarrow \text{WOCl}_4 + 2 \text{Me}_3\text{SiCl} ] These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of tungsten tetrachloride oxide often involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize impurities and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten tetrachloride oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen or ozone can be used.
Reduction: Reducing agents like hydrogen or metal hydrides are commonly employed.
Substitution: Ligands such as phosphines or amines can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Higher oxidation state tungsten oxides.
Reduction: Lower oxidation state tungsten chlorides or oxides.
Substitution: Complexes with different ligands, such as phosphine or amine complexes.
Comparaison Avec Des Composés Similaires
- Tungsten hexachloride (WCl₆)
- Tungsten trioxide (WO₃)
- Tungsten oxytetrachloride (WOCl₄)
Comparison: Tungsten tetrachloride oxide is unique in its ability to act as both a chloride and oxide source, making it versatile in various chemical reactions. Compared to tungsten hexachloride, it has a lower chlorine content and higher oxygen content, which can influence its reactivity and applications. Tungsten trioxide, on the other hand, is purely an oxide and lacks the chloride component, making it less versatile in certain reactions. Tungsten oxytetrachloride is similar but differs in its specific reactivity and applications .
Propriétés
IUPAC Name |
oxygen(2-);tungsten;tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.O.W/h4*1H;;/q;;;;-2;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUASLEFSCIMW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4OW-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-78-0 |
Source


|
| Record name | Tungsten tetrachloride oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten tetrachloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














